![molecular formula C8Br2N2O3S B12933815 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and a thiadiazole ring, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isobenzofuran derivatives followed by cyclization and introduction of the thiadiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学研究应用
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
作用机制
The mechanism of action of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the isobenzofuro moiety.
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains additional nitro groups, altering its reactivity and applications.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A more complex derivative with additional functional groups.
Uniqueness
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione stands out due to its unique combination of bromine atoms, thiadiazole ring, and isobenzofuro moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .
属性
分子式 |
C8Br2N2O3S |
|---|---|
分子量 |
363.97 g/mol |
IUPAC 名称 |
4,8-dibromofuro[3,4-f][2,1,3]benzothiadiazole-5,7-dione |
InChI |
InChI=1S/C8Br2N2O3S/c9-3-1-2(8(14)15-7(1)13)4(10)6-5(3)11-16-12-6 |
InChI 键 |
UQEAXXJFQSKBJR-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C3=NSN=C3C(=C1C(=O)OC2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



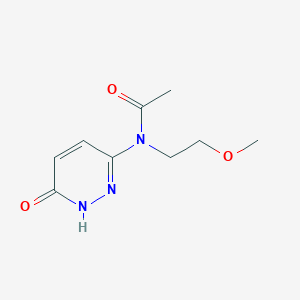
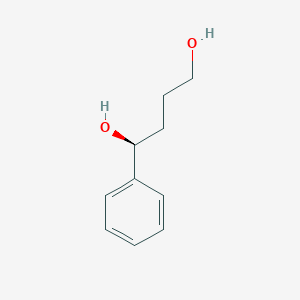
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
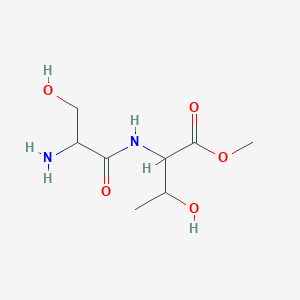
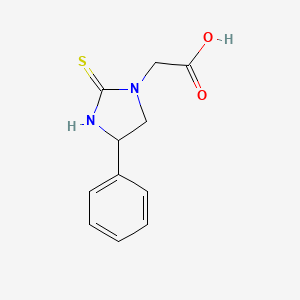
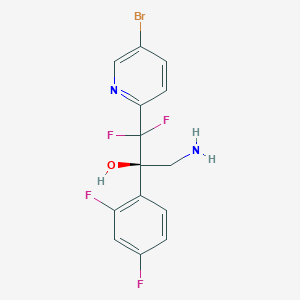
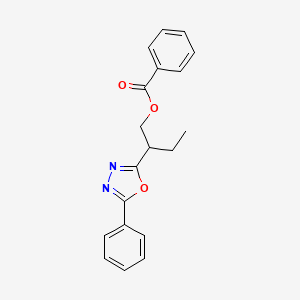
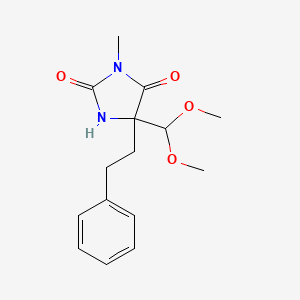
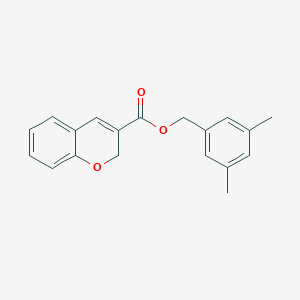
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
